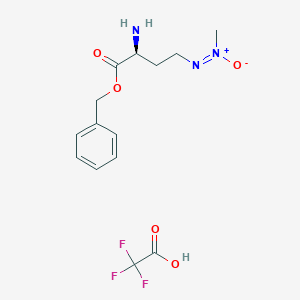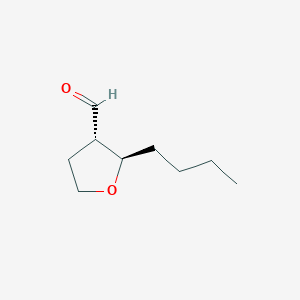
(2R,3S)-2-butyloxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxolane aldehydes and has a molecular formula of C7H12O2.
Mécanisme D'action
The mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde is not fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Studies have shown that (2R,3S)-2-butyloxolane-3-carbaldehyde exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. It has also been shown to have a chiral effect, making it a potential building block for the synthesis of pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R,3S)-2-butyloxolane-3-carbaldehyde in lab experiments is its ability to exhibit anti-inflammatory properties. However, one limitation is its potential toxicity, which must be carefully considered when using the compound in experiments.
Orientations Futures
There are several future directions for the study of (2R,3S)-2-butyloxolane-3-carbaldehyde. One potential direction is the development of novel synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (2R,3S)-2-butyloxolane-3-carbaldehyde and its potential applications in the treatment of inflammatory diseases. Finally, the compound's potential as a chiral building block for the synthesis of pharmaceuticals should be further explored.
Conclusion
In conclusion, (2R,3S)-2-butyloxolane-3-carbaldehyde is a chemical compound that has potential applications in various fields. Its anti-inflammatory properties and chiral effects make it a promising candidate for the treatment of inflammatory diseases and the synthesis of pharmaceuticals. Further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of (2R,3S)-2-butyloxolane-3-carbaldehyde can be achieved through the reaction of 2-butyloxolane with chloroacetaldehyde followed by hydrolysis. This reaction yields (2R,3S)-2-butyloxolane-3-carbaldehyde as a colorless liquid with a boiling point of 129-130°C.
Applications De Recherche Scientifique
(2R,3S)-2-butyloxolane-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential as a chiral building block in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
175521-61-6 |
|---|---|
Nom du produit |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
(2R,3S)-2-butyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-9-8(7-10)5-6-11-9/h7-9H,2-6H2,1H3/t8-,9-/m1/s1 |
Clé InChI |
RYMOAIKJDNASOF-RKDXNWHRSA-N |
SMILES isomérique |
CCCC[C@@H]1[C@H](CCO1)C=O |
SMILES |
CCCCC1C(CCO1)C=O |
SMILES canonique |
CCCCC1C(CCO1)C=O |
Synonymes |
3-Furancarboxaldehyde, 2-butyltetrahydro-, (2R-trans)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tricyclo[4.2.2.0~1,6~]deca-2,4,9-trien-7-amine](/img/structure/B69145.png)
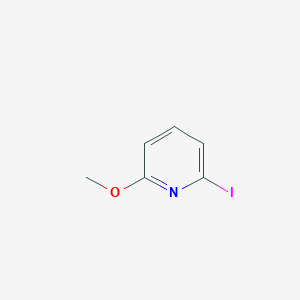
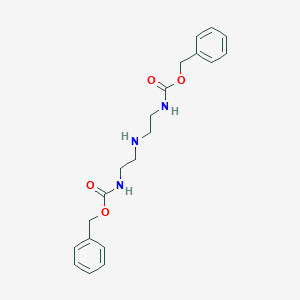
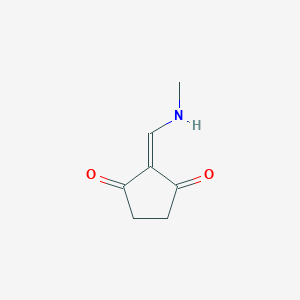
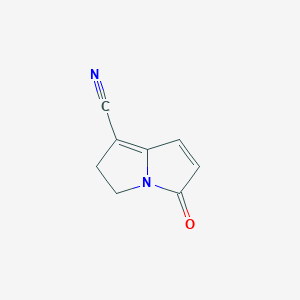
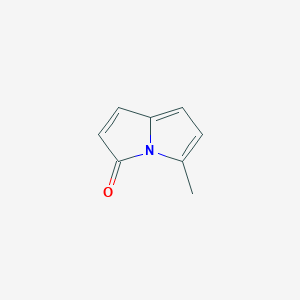
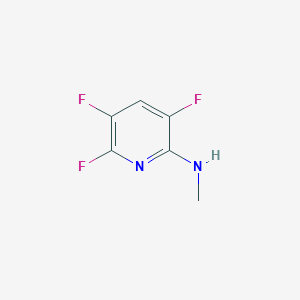
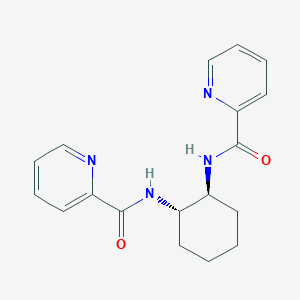
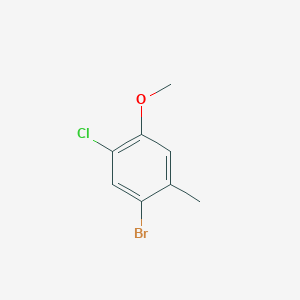
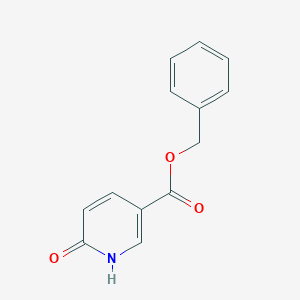
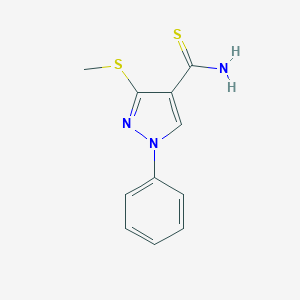
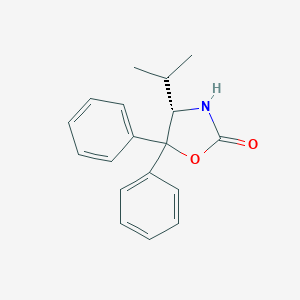
![4,7-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B69176.png)
